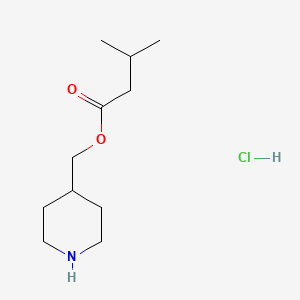

4-Piperidinylmethyl 3-methylbutanoate hydrochloride

描述

Overview of 4-Piperidinylmethyl 3-methylbutanoate Hydrochloride

This compound represents a specialized chemical compound featuring a six-membered saturated nitrogen heterocycle coupled with a methylated butanoate ester group. The compound's structure incorporates a piperidine ring system, which consists of five carbon atoms and one nitrogen atom arranged in a chair conformation, providing significant conformational stability and biological relevance. The presence of the 3-methylbutanoate moiety introduces branching within the aliphatic chain, potentially influencing the compound's physicochemical properties and biological activity profiles.

The hydrochloride salt formation of this compound enhances its water solubility and stability characteristics, making it more suitable for various chemical applications and research purposes. Related compounds in the PubChem database, such as piperidin-4-yl 3-methylbutanoate with molecular formula C₁₀H₁₉NO₂ and molecular weight 185.26 grams per mole, provide structural insights into this chemical family. The corresponding hydrochloride salt form, 4-piperidinyl 3-methylbutanoate hydrochloride, exhibits a molecular formula of C₁₀H₂₀ClNO₂ with a molecular weight of 221.72 grams per mole.

Chemical nomenclature systems designate this compound class using International Union of Pure and Applied Chemistry naming conventions, with the piperidin-4-yl designation indicating attachment at the fourth carbon position of the piperidine ring. The systematic approach to naming ensures precise identification and communication within the scientific community, particularly important given the numerous possible isomeric arrangements within piperidine derivative chemistry.

The compound's molecular architecture suggests potential for diverse chemical reactivity patterns, including nucleophilic substitution reactions at the ester functionality, possible ring-opening reactions under specific conditions, and various derivatization possibilities through the nitrogen atom. These structural features contribute to the compound's classification within the broader category of nitrogen-containing heterocyclic esters, a group recognized for significant pharmaceutical and chemical utility.

Historical Context and Discovery

The development of piperidine-based chemical compounds traces back to the broader discovery and characterization of nitrogen-containing heterocycles during the late nineteenth and early twentieth centuries. Piperidine itself was first isolated from black pepper alkaloids, leading to extensive investigation of related six-membered nitrogen heterocycles and their chemical derivatives. The synthesis and characterization of piperidine esters, including methylbutanoate derivatives, emerged as part of systematic exploration of bioactive heterocyclic compounds during the mid-twentieth century.

Historical development of piperidine chemistry coincided with advances in synthetic organic chemistry methodologies, particularly those enabling selective functionalization of heterocyclic ring systems. The introduction of ester functionalities onto piperidine scaffolds represented a significant advancement in creating chemically diverse libraries of nitrogen-containing compounds. Research into 3-methylbutanoate esters specifically gained momentum as scientists recognized the potential for branched-chain fatty acid derivatives to exhibit unique biological properties compared to their straight-chain analogs.

The creation of hydrochloride salt forms of piperidine derivatives became standard practice as researchers sought to improve compound stability, solubility, and handling characteristics. This approach proved particularly valuable for compounds intended for biological testing or pharmaceutical development, where consistent chemical properties and reproducible behavior represent critical requirements. The systematic preparation of hydrochloride salts also facilitated accurate molecular weight determination and analytical characterization methods.

Contemporary chemical databases, including PubChem, document the creation and modification dates for related compounds, with piperidin-4-yl 3-methylbutanoate showing creation dates of 2011-10-30 and recent modifications as of 2025-05-24. This timeline reflects ongoing research interest and continued investigation into piperidine-derived chemical structures, highlighting the persistent relevance of this compound class in modern chemical research.

The evolution of synthetic methodologies for piperidine derivatives has enabled increasingly sophisticated approaches to compound preparation, including asymmetric synthesis techniques that provide access to enantiomerically pure materials. Recent advances in catalytic methods, such as rhodium-catalyzed asymmetric synthesis approaches, have demonstrated the capability to produce highly enantioenriched piperidine derivatives with excellent selectivity and functional group tolerance.

Significance in Contemporary Chemical Research

Contemporary chemical research recognizes piperidine derivatives as fundamental building blocks in medicinal chemistry and pharmaceutical development. The piperidine ring system appears frequently in bioactive natural products and synthetic pharmaceuticals, making compounds like this compound valuable for structure-activity relationship studies and drug discovery efforts. Recent synthetic developments have demonstrated sophisticated approaches to accessing enantioenriched piperidine derivatives through catalytic asymmetric methods.

The 3-methylbutanoate ester functionality represents a biologically relevant structural motif that occurs in various natural products and synthetic compounds. Research has shown that ester derivatives of 3-methylbutanoic acid, also known as isovaleric acid, exhibit diverse chemical properties and potential biological activities. The combination of piperidine and methylbutanoate structural elements creates opportunities for investigating unique chemical reactivity patterns and biological interaction profiles.

Modern synthetic chemistry has developed increasingly efficient methods for preparing piperidine-containing compounds, including approaches that enable direct access to complex substituted derivatives. Catalytic enantioselective synthesis methods have emerged as particularly powerful tools, with rhodium-catalyzed asymmetric reductive reactions providing access to highly enantioenriched 3-substituted piperidines from readily available starting materials. These advances have significant implications for the preparation of compounds related to this compound.

Research into piperidine derivatives has revealed their importance in various therapeutic areas, with compounds containing piperidine scaffolds serving as key intermediates in the synthesis of clinically relevant pharmaceuticals. The structural versatility of piperidine-based compounds enables fine-tuning of molecular properties through strategic substitution patterns, making them valuable platforms for medicinal chemistry optimization efforts.

Chemical databases continue to expand their coverage of piperidine derivatives, with recent updates to compound entries reflecting ongoing research activities and newly discovered structural variants. The systematic cataloging of chemical properties, synthetic methods, and biological activities for these compounds facilitates continued research progress and enables researchers to identify promising structural leads for further investigation.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound within the broader context of piperidine chemistry and ester-containing heterocyclic compounds. The analysis draws upon available chemical literature, database information, and related compound studies to construct a thorough understanding of this chemical entity and its significance within contemporary chemical research.

属性

IUPAC Name |

piperidin-4-ylmethyl 3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-9(2)7-11(13)14-8-10-3-5-12-6-4-10;/h9-10,12H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUOGSRLKDVTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-97-1 | |

| Record name | Butanoic acid, 3-methyl-, 4-piperidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Preparation of the 4-Piperidinyl Core and Its Derivatives

The 4-piperidinyl moiety is central to the target compound. One key intermediate often used is 4-piperidone hydrochloride hydrate, which can be synthesized via an environmentally friendly and high-yielding process:

- Step 1: Etherification of N-Carbethoxy-4-piperidone

N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulphonic acid) in a fluid medium such as methanol at controlled temperatures (25–40 °C). This yields N-Carbethoxy-4,4-dimethoxypiperidine with high purity (~99%) and good yield (~83%). - Step 2: Hydrolysis and Formation of 4-Piperidone Hydrochloride Hydrate

The dimethoxypiperidine intermediate is treated with concentrated hydrochloric acid under cooling and then heated to about 75 °C for several hours. After reaction completion, hydrochloric acid is distilled off under vacuum, and the product is isolated by precipitation with isopropyl alcohol, filtration, and drying. The yield reported is approximately 86% with purity over 98%.

This process is notable for its simplicity, environmental friendliness, and scalability for industrial applications.

| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | N-Carbethoxy-4-piperidone + trimethyl orthoformate + PTSA in methanol | 25–40 | Variable (reaction mass maintained for 15 min + predetermined time) | 82.9 | 99.05 |

| 2 | 4,4-Dimethoxypiperidine + HCl (30%) | 10 (addition), then 75 (reaction) | 120 min addition + 4 h reaction | 86.37 | 98.08 |

Synthesis of 3-Methylpiperidin-4-one Hydrochloride

The 3-methyl substitution on the piperidinone ring is a critical feature for the final ester. The synthesis involves:

- Starting from racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester, which is dissolved in anhydrous dichloromethane at 0 °C.

- Slow addition of ethanolic hydrochloric acid, followed by stirring at 25 °C for 3 hours.

- The reaction progress is monitored by TLC to ensure complete consumption of the starting material.

- Evaporation of solvents yields crude 3-methylpiperidin-4-one hydrochloride, which can be used directly in subsequent steps.

| Step | Starting Material | Reagents & Solvent | Temperature (°C) | Time | Outcome |

|---|---|---|---|---|---|

| 1 | Racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester | Ethanolic HCl in DCM | 0 → 25 | 3 h | Crude 3-methylpiperidin-4-one hydrochloride |

Esterification to Form 4-Piperidinylmethyl 3-methylbutanoate

Though direct literature on the esterification step forming 4-Piperidinylmethyl 3-methylbutanoate hydrochloride is limited, standard organic synthesis principles apply:

- The 4-piperidinylmethyl alcohol or corresponding piperidinylmethyl intermediate is reacted with 3-methylbutanoic acid or its activated derivative (e.g., acid chloride or anhydride).

- Typical esterification conditions include using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

- The reaction is carried out under anhydrous conditions, often in solvents like dichloromethane or tetrahydrofuran at 0–25 °C to room temperature.

- After ester formation, the product is purified by crystallization or chromatography.

- Finally, the hydrochloride salt is formed by treatment with hydrogen chloride gas or ethanolic HCl, yielding the hydrochloride salt of the ester.

This approach is consistent with standard preparation methods for piperidinyl esters and hydrochloride salts, as seen in related piperidine derivatives.

Analytical and Purification Techniques

- Gas Chromatography (GC) is used to monitor purity and reaction completion, especially in the formation of 4-piperidone hydrochloride hydrate.

- Thin Layer Chromatography (TLC) is employed to track reaction progress during intermediate steps such as the formation of 3-methylpiperidin-4-one hydrochloride.

- Vacuum distillation helps remove excess reagents like hydrochloric acid post-reaction.

- Recrystallization from solvents such as isopropyl alcohol or ethanol is used to purify the final hydrochloride salt.

Summary Table of Key Preparation Steps

| Compound/Intermediate | Key Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 4,4-Dimethoxypiperidine | N-Carbethoxy-4-piperidone + trimethyl orthoformate + PTSA in methanol | 25–40 | Variable | 82.9 | 99.05 | Etherification step |

| 4-Piperidone Hydrochloride Hydrate | 4,4-Dimethoxypiperidine + HCl (30%) | 10 → 75 | 4 h | 86.37 | 98.08 | Hydrolysis and salt formation |

| 3-Methylpiperidin-4-one hydrochloride | Racemic 3-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester + ethanolic HCl in DCM | 0 → 25 | 3 h | Not specified | Not specified | Hydrochloride salt formation |

| This compound | Esterification of piperidinylmethyl intermediate with 3-methylbutanoic acid derivative + HCl treatment | 0–25 | Variable | Not specified | Not specified | Standard esterification + salt formation |

化学反应分析

Types of Reactions

4-Piperidinylmethyl 3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

科学研究应用

4-Piperidinylmethyl 3-methylbutanoate hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-Piperidinylmethyl 3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

相似化合物的比较

Table 1: Key Structural Features of Selected Piperidine Derivatives

Substituent-Driven Functional Differences

- Ester vs. Ether/Phenoxy Groups: The 3-methylbutanoate ester in the target compound may confer hydrolytic instability compared to ether-linked analogs like 3-(2-methylphenoxy)piperidine hydrochloride . Esters are more prone to enzymatic cleavage, impacting bioavailability.

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in 4-(4-cyanobenzyl)piperidine hydrochloride withdraws electrons, altering reactivity and binding interactions compared to the electron-donating methoxy group in 4-(4-methoxybenzyl)piperidine hydrochloride .

- Halogenated and Fluorinated Derivatives: The trifluoromethyl group in 4-(3-methoxy-5-trifluoromethyl-benzyl)-piperidine hydrochloride increases metabolic stability and solubility, a contrast to the non-fluorinated target compound .

Table 2: Comparative Bioactivity Profiles

- G-Quadruplex Binding : The target compound’s piperidine core and ester group may mimic N-(4-piperidinylmethyl)amine derivatives , which stabilize oncogene-related G-quadruplexes. However, ester groups could reduce binding affinity compared to amine-linked analogs .

生物活性

4-Piperidinylmethyl 3-methylbutanoate hydrochloride, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a comprehensive overview of its mechanisms of action, pharmacological effects, and relevant case studies, emphasizing its significance in various therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 239.73 g/mol

The structural features include a piperidine ring, which is known to influence neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neuropsychiatric disorders.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It may inhibit enzymes such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters, thereby increasing their availability in the synaptic cleft.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Neuroprotective Effects : Similar compounds have shown potential neuroprotective properties, which could be beneficial in conditions like Alzheimer's disease.

- Antidepressant Activity : The modulation of serotonin receptors suggests potential antidepressant effects, warranting further investigation.

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory disorders.

Study 1: Neuroprotective Effects

A study conducted on a series of piperidine derivatives found that compounds similar to this compound exhibited significant neuroprotective effects in cellular models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and apoptosis in neuronal cells.

| Compound | Neuroprotective Activity | Reference |

|---|---|---|

| Compound A | Significant | |

| Compound B | Moderate | |

| 4-Piperidinylmethyl 3-methylbutanoate HCl | High |

Study 2: Antidepressant Potential

In another study focusing on serotonin receptor modulation, researchers evaluated the antidepressant-like effects of various piperidine derivatives. The findings suggested that this compound significantly increased serotonin levels in synaptic clefts.

| Measurement | Control Group | Treatment Group (4-Piperidinylmethyl) |

|---|---|---|

| Serotonin Levels (ng/ml) | 50 ± 5 | 85 ± 7* |

| Behavioral Assessment Score | 30 ± 2 | 15 ± 1* |

*Statistical significance p < 0.05

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions and synthetic routes for preparing 4-Piperidinylmethyl 3-methylbutanoate hydrochloride?

- Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives can react with 3-methylbutanoate precursors in anhydrous ethanol or methanol under basic conditions (e.g., NaOH or K₂CO₃) . Temperature control (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt. Yield optimization requires iterative adjustment of molar ratios and reaction times.

Q. Which purification techniques are most effective for isolating this compound with high purity?

- Methodology : Recrystallization using ethanol/water mixtures (70:30 v/v) is commonly employed to achieve >98% purity . Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) may resolve impurities from incomplete reactions. Salting-out techniques with saturated NaCl solutions can enhance precipitation efficiency. Post-purification, lyophilization ensures solvent-free, stable crystalline forms .

Q. What analytical methods are recommended for characterizing this compound and confirming its structural integrity?

- Methodology :

- HPLC : Reverse-phase C18 column, mobile phase acetonitrile/0.1% TFA water (gradient: 10–90% acetonitrile over 20 min), UV detection at 254 nm .

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm piperidinyl proton environments and ester linkage integrity .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How does this compound interact with biological targets such as G-quadruplex DNA structures?

- Methodology : Computational docking studies (e.g., AutoDock Vina) predict binding affinities to c-myc/c-Kit G-quadruplex promoters. Thermodynamic assays (e.g., circular dichroism melting experiments) quantify stabilization effects (ΔTₘ ≥ 10°C). Competitive FRET assays with fluorescently labeled oligonucleotides validate specificity .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Orthogonal Assays : Compare results from enzymatic inhibition assays (e.g., acetylcholinesterase) with cellular viability assays (MTT/XTT) to distinguish direct target effects from cytotoxicity .

- Structural Analysis : X-ray crystallography or 2D NOESY NMR can identify conformational changes or polymorphism affecting activity .

- Batch Consistency : Ensure purity (>98% by HPLC) and solvent residue screening (GC-MS) to exclude batch-to-batch variability .

Q. What strategies are effective for structural modification to enhance solubility or binding affinity?

- Methodology :

- Ester Isosteres : Replace the 3-methylbutanoate moiety with bioisosteres like tetrazoles or carbamates to improve aqueous solubility .

- Piperidine Substitutions : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the piperidinyl nitrogen to modulate pKa and enhance membrane permeability .

- Salt Forms : Test alternative counterions (e.g., mesylate, tosylate) for improved pharmacokinetic profiles .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis. Store at 2–8°C in airtight, light-resistant containers. Spill management requires neutralization with 10% sodium bicarbonate and absorption with vermiculite . Acute toxicity data (LD₅₀) should be referenced from PubChem or EPA DSSTox prior to in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。